N,N-diethyl-4-iodobenzamide

Descripción general

Descripción

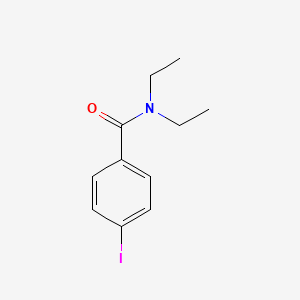

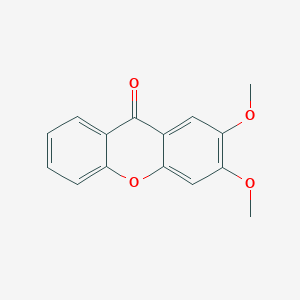

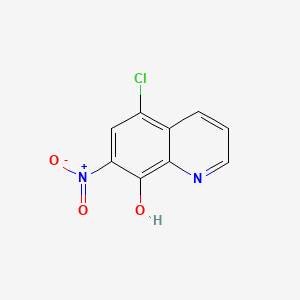

“N,N-diethyl-4-iodobenzamide” is a synthetic organic compound with the CAS Number: 77350-52-8 . It has a molecular weight of 303.14 .

Synthesis Analysis

While specific synthesis methods for “N,N-diethyl-4-iodobenzamide” were not found, a related compound, N,N-diethylbenzamides, has been synthesized using the Mitsunobu reaction . This method involves the construction of benzamides using benzoic acid and amine starting materials .Molecular Structure Analysis

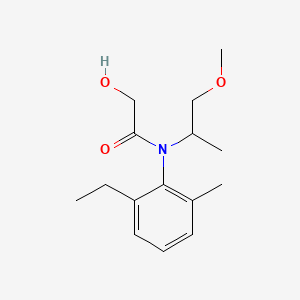

The molecular formula of “N,N-diethyl-4-iodobenzamide” is C11H14INO . The InChI code is 1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

“N,N-diethyl-4-iodobenzamide” is a solid at room temperature . It has a molecular weight of 303.14 g/mol . The compound has a XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

N,N-diethyl-4-iodobenzamide has been explored as a promising agent for metastatic melanoma detection in nuclear medicine. This compound has been labeled with carbon-14 and carbon-13 to study its in vivo metabolism, showing potential for melanoma tracing applications (Moreau et al., 1995). Additionally, it has been used in Phase II clinical trials as an imaging agent for primary melanomas and metastases, indicating its effectiveness in detecting and monitoring malignant melanoma (Michelot et al., 1993).

Enhanced Imaging Techniques

Developments in the synthesis of N,N-diethyl-4-iodobenzamide derivatives have led to improved imaging techniques. For example, technetium-99m-labelled derivatives have been synthesized to obtain analogues for melanoma diagnosis by SPECT imaging, showing promising biodistribution results (Auzeloux et al., 1999). Another study focused on radioiodination of this compound to develop potent melanoma imaging and therapeutic agents, demonstrating successful labeling with radioactive iodine (Farouk, 2011).

Comparative Studies for Melanoma Imaging

Several studies have compared different iodobenzamide derivatives, including N,N-diethyl-4-iodobenzamide, to identify compounds with optimal pharmacokinetic properties for melanoma imaging. These studies have helped refine the selection of radiopharmaceuticals for effective detection of melanoma and its metastases (Moins et al., 2001).

Clinical Trials and Applications

Clinical studies have been conducted to evaluate the behavior of N,N-diethyl-4-iodobenzamide in malignant melanoma. These trials have highlighted the compound’s potential for detecting melanomas and their metastases, influencing treatment procedures in some cases (Brandau et al., 1993). Additionally, it has been used in diagnosing primary and metastatic ocular melanoma, demonstrating high sensitivity and specificity in ocular BZA-scintigraphy (Bacin et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

N,N-diethyl-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOMPHXKTJFWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358046 | |

| Record name | N,N-diethyl-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-iodobenzamide | |

CAS RN |

77350-52-8 | |

| Record name | N,N-diethyl-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)